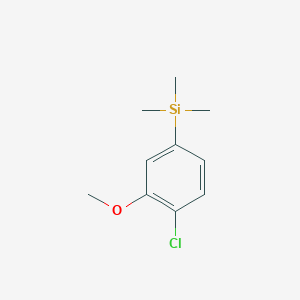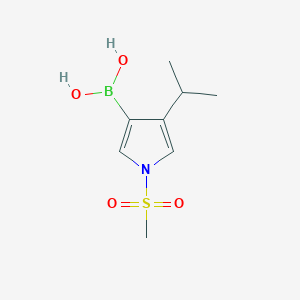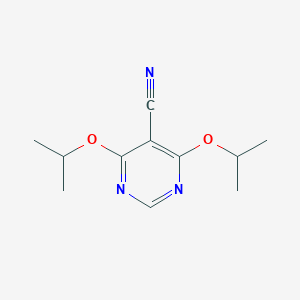
2-Chloro-5-(trimethylsilyl)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(trimethylsilyl)anisole is an organic compound that belongs to the class of anisoles, which are derivatives of methoxybenzene. This compound is characterized by the presence of a chlorine atom at the second position and a trimethylsilyl group at the fifth position on the anisole ring. It is a colorless liquid that is primarily used in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-5-(trimethylsilyl)anisole can be synthesized through several methods. One common approach involves the chlorination of 5-(trimethylsilyl)anisole using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where 2-chloroanisole is coupled with trimethylsilylboronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(trimethylsilyl)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form 2-chloro-5-(trimethylsilyl)phenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include phenolic compounds and other reduced derivatives.
Applications De Recherche Scientifique
2-Chloro-5-(trimethylsilyl)anisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(trimethylsilyl)anisole involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors. The chlorine atom can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroanisole: Lacks the trimethylsilyl group, making it less lipophilic and less reactive in certain chemical reactions.
5-(Trimethylsilyl)anisole: Lacks the chlorine atom, resulting in different reactivity and applications.
2,4-Dichloroanisole: Contains an additional chlorine atom, leading to different chemical properties and uses.
Uniqueness
2-Chloro-5-(trimethylsilyl)anisole is unique due to the presence of both the chlorine atom and the trimethylsilyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and scientific research .
Propriétés
Formule moléculaire |
C10H15ClOSi |
|---|---|
Poids moléculaire |
214.76 g/mol |
Nom IUPAC |
(4-chloro-3-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-12-10-7-8(13(2,3)4)5-6-9(10)11/h5-7H,1-4H3 |
Clé InChI |
LBGYDDCMAAANGC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)[Si](C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B13703110.png)
![[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester](/img/structure/B13703117.png)

![3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13703142.png)



![4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13703163.png)


